ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
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Description
Ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a chemical compound with the molecular formula C10H11BrO2 . It is also known as Ethyl (4-bromophenyl)acetate and 4-Bromophenylacetic acid ethyl ester . It is used to prepare highly selective and orally active Lysophosphatidic Acid (LPA) receptor-1 antagonists with potent activity on human lung fibroblasts .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 243.097 and a density of 1.642 g/mL at 25 °C .Safety And Hazards
Safety data sheets advise to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBQXYUUJISKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate |
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